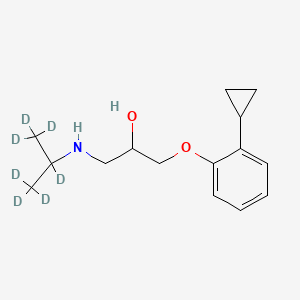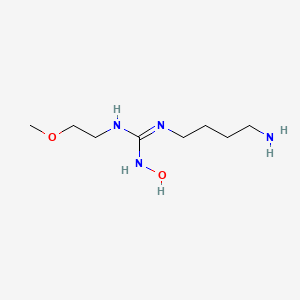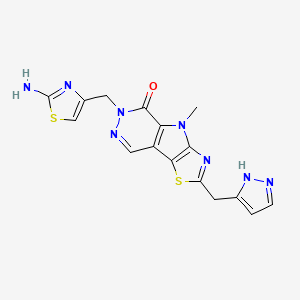
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) is a chemical compound that consists of an inhibitor of apoptosis protein (IAP) ligand targeting the E3 ubiquitin ligase, combined with a proteolysis-targeting chimera (PROTAC) linker. This compound is primarily utilized in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs), which are molecular tools for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) involves the conjugation of an IAP ligand with a PROTAC linker. The synthetic route typically includes the following steps:
Formation of the IAP Ligand: The IAP ligand is synthesized through a series of organic reactions, including amide bond formation and esterification.
Linker Attachment: The PROTAC linker is attached to the IAP ligand through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions.
Purification and Crystallization: The compound is purified through industrial-scale chromatography and crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development.
Scientific Research Applications
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation mechanisms and developing new chemical probes.
Biology: Employed in cellular studies to investigate the role of specific proteins in apoptosis and other cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins, particularly in cancer research.
Industry: Utilized in the development of new drugs and therapeutic agents through targeted protein degradation.
Mechanism of Action
The mechanism of action of cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) involves the recruitment of the E3 ubiquitin ligase by the IAP ligand. This recruitment leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The PROTAC linker facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the compound, leading to efficient protein degradation .
Comparison with Similar Compounds
Similar Compounds
cIAP1 Ligand-Linker Conjugates 33 (Hydrochloride): Another compound targeting the E3 ubiquitin ligase with a similar mechanism of action.
von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Compounds targeting the VHL E3 ligase for protein degradation.
MDM2 Ligand-Linker Conjugates: Compounds targeting the MDM2 E3 ligase for protein degradation.
Uniqueness
cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) is unique due to its specific targeting of the cIAP1 E3 ubiquitin ligase, making it a valuable tool for studying and manipulating protein degradation pathways. Its design allows for precise control over protein degradation, which is crucial for both basic research and therapeutic applications .
Properties
Molecular Formula |
C35H44ClN3O7 |
|---|---|
Molecular Weight |
654.2 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C35H43N3O7.ClH/c1-23(2)20-31(34(41)44-19-18-43-17-16-36)37-33(40)32(39)30(21-24-10-4-3-5-11-24)38-35(42)45-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29;/h3-15,23,29-32,39H,16-22,36H2,1-2H3,(H,37,40)(H,38,42);1H/t30-,31-,32+;/m1./s1 |
InChI Key |
ODXVAVBHPLBADB-REWMPJQUSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Canonical SMILES |
CC(C)CC(C(=O)OCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


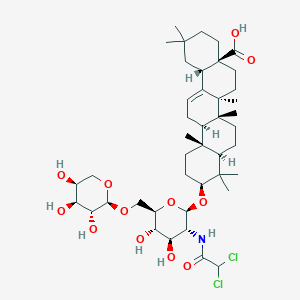
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)
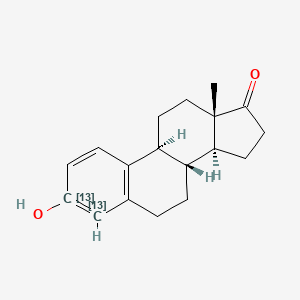
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
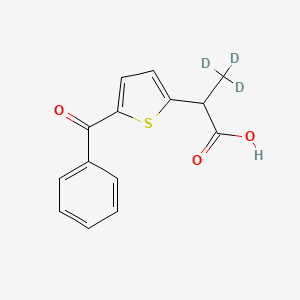
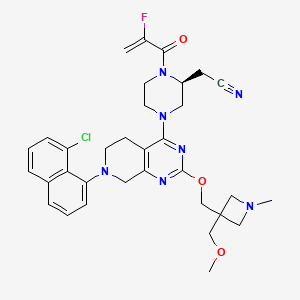
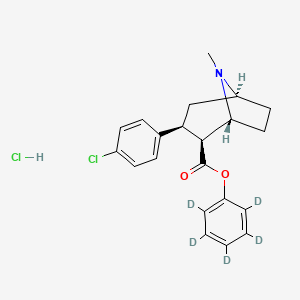
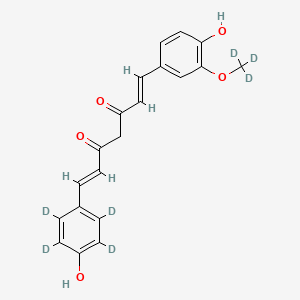
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
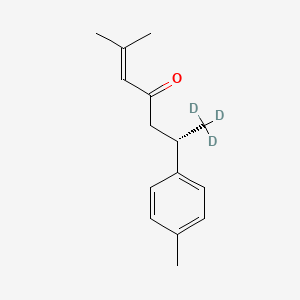
![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
